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Compound of Interest

Compound Name: 4-Methoxybenzaldehyde oxime

CAS No.: 3717-22-4

Cat. No.: B3022790

Get Quote

Executive Summary
4-Methoxybenzaldehyde oxime (also known as p-anisaldehyde oxime) represents a versatile

pharmacophore in medicinal chemistry. While the parent aldehyde is a known antifungal and

tyrosinase inhibitor, the oxime functionality (=N-OH) unlocks a broader spectrum of biological

activities through two primary mechanisms: chelation capability (forming stable transition metal

complexes) and derivatization potential (specifically O-alkylation and O-acylation).

This technical guide analyzes the therapeutic potential of this scaffold, focusing on three

validated domains:

Antimicrobial & Antifungal Activity: Enhanced by metal complexation and lipophilic

esterification.

Anticancer Properties: Specifically targeting HL-60 leukemia cells via mitochondrial

apoptosis pathways.

Metabolic Enzyme Inhibition: Dual-acting inhibition of Aldose Reductase (ALR2) for diabetic

complication management.[1]
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Chemical Basis & Synthesis Strategy[2][3][4][5][6]
[7][8]
Structural Characteristics
The compound exists as two geometric isomers, E (anti) and Z (syn), due to the restricted

rotation around the C=N bond.

Z-isomer: Typically the thermodynamically favored product (approx. 82% yield in standard

methanol synthesis).

Reactivity: The hydroxyl group (-OH) is amphoteric but primarily acts as a nucleophile in

etherification reactions or as a mono-anionic bidentate ligand (via N and O) in coordination

chemistry.

Synthesis Pathways
The synthesis of the core oxime is a condensation reaction between 4-methoxybenzaldehyde

and hydroxylamine hydrochloride. Subsequent derivatization yields the bioactive oxime ethers

or metal complexes.

Graphviz Diagram: Synthesis & Derivatization Workflow
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Caption: Synthetic pathways transforming the aldehyde precursor into bioactive oxime ethers

and metal chelates.
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Pharmacological Profile[1][4][10][11]
Antimicrobial and Antifungal Activity
The parent compound, p-anisaldehyde, exhibits antifungal activity by disrupting cell wall

integrity in Penicillium species.[2] However, derivatization significantly enhances potency and

stability.

Oxime Esters: (E)-anisaldehyde-based oxime esters have demonstrated superior inhibition

rates against Rhizoctonia solani and Fusarium oxysporum compared to standard fungicides

like chlorothalonil.[3] The lipophilic nature of the ester tail facilitates penetration through the

fungal cell membrane.

Metal Complexes: Transition metal complexes (specifically Cu(II), Co(II), and Ni(II)) of

anisaldehyde-derived ligands show broad-spectrum antibacterial activity.

Mechanism: Chelation reduces the polarity of the metal ion (partial sharing of positive

charge with donor groups), increasing lipophilicity (Tweedy's Chelation Theory). This

allows the complex to penetrate the lipid bilayer of bacteria more effectively than free

metal ions, blocking metal binding sites on enzymes.

Anticancer Activity (Cytotoxicity)
Research indicates specific activity against HL-60 (human promyelocytic leukemia) cell lines.

Active Pharmacophore: Benzyloxybenzaldehyde derivatives (structurally related to oxime

ethers).

Mechanism of Action:

Cell Cycle Arrest: Accumulation of cells in the G2/M phase.

Mitochondrial Dysfunction: Loss of mitochondrial membrane potential (

).

Apoptosis: Caspase-dependent pathway activation (Caspase-3, -8, -9).[4]
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Metabolic Enzyme Inhibition (Diabetes)
Oxime ether derivatives have emerged as potent inhibitors of Aldose Reductase (ALR2).[1]

Context: ALR2 converts glucose to sorbitol. In diabetes, excess sorbitol accumulation leads

to osmotic stress, causing cataracts and neuropathy.

Key Finding:O-benzyl oxime derivatives of polyhydroxybenzaldehydes function as dual-

acting agents:

Inhibit ALR2 (preventing sorbitol accumulation).

Scavenge Reactive Oxygen Species (ROS) generated by hyperglycemia.

Structure-Activity Relationship (SAR)
The biological efficacy of 4-methoxybenzaldehyde oxime relies on specific structural

features.

Graphviz Diagram: SAR Analysis
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Caption: Functional dissection of the scaffold showing how specific groups contribute to

biological activity.
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Experimental Protocols
Protocol A: Synthesis of 4-Methoxybenzaldehyde Oxime
Standard Batch Method (Yield ~90%)

Reagents: 4-Methoxybenzaldehyde (10 mmol), Hydroxylamine hydrochloride (12 mmol),

Sodium Acetate (12 mmol), Methanol (20 mL).

Procedure:

Dissolve hydroxylamine HCl and sodium acetate in minimum water.

Add this solution to a stirred solution of 4-methoxybenzaldehyde in methanol.

Stir at room temperature for 2–4 hours (Monitor via TLC, solvent system Hexane:EtOAc

7:3).

Evaporate methanol under reduced pressure.

Pour residue into ice-cold water. The oxime will precipitate as a white solid.

Filter, wash with cold water, and recrystallize from ethanol/water.

Protocol B: Synthesis of Metal Complexes (General)
Targeting Cu(II), Ni(II), Co(II) complexes

Reagents: Synthesized Oxime (2 mmol), Metal Chloride (

) (1 mmol), Ethanol (25 mL).

Procedure:

Dissolve the oxime in hot ethanol.

Add the metal salt solution (in ethanol) dropwise under continuous stirring.

Reflux the mixture for 3–5 hours.
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Cool to room temperature.[5][6] The colored complex precipitate is filtered, washed with

cold ethanol and ether, and dried in a desiccator.

Protocol C: MTT Cytotoxicity Assay (HL-60 Cells)
Validating Anticancer Potential

Cell Culture: Maintain HL-60 cells in RPMI-1640 medium supplemented with 10% FBS.

Seeding: Seed cells at

cells/mL in 96-well plates.

Treatment: Add test compounds (dissolved in DMSO, final concentration <0.1%) at varying

concentrations (1–100

M). Incubate for 48 hours.

MTT Addition: Add 20

L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

Solubilization: Remove supernatant and add 100

L DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm using a microplate reader. Calculate

.

Data Summary: Comparative Biological Activity
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Compound Class
Target
Organism/Enzyme

Key Metric Reference

(E)-Oxime Ester
Rhizoctonia solani

(Fungus)

92.3% Inhibition (at 50

g/mL)
[1]

(E)-Oxime Ester
Fusarium oxysporum

(Fungus)

79.2% Inhibition (at 50

g/mL)
[1]

Cu(II) Complex
Staphylococcus

aureus

Zone of Inhibition: 18

mm
[2]

Benzyloxy-derivative
HL-60 (Leukemia

Cells)

: 1–10

M

[3]

O-Benzyl Oxime
Aldose Reductase

(ALR2)

: 0.23

M (High Selectivity)

[4]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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